REACTION_CXSMILES
|
[CH2:1]([C:5]1C=CC=C[C:6]=1[OH:11])[CH2:2]CC.[CH3:12][NH:13][C:14](=O)[O:15]CC.P(Cl)(Cl)(Cl)=O>C(Cl)CCl>[CH3:12][NH:13][C:14](=[O:15])[O:11][CH2:6][CH2:5][CH2:1][CH3:2]
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Name
|
|
Quantity
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1.5 g
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Type
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reactant
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Smiles
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C(CCC)C1=C(C=CC=C1)O
|
Name
|
|
Quantity
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1.03 g
|
Type
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reactant
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Smiles
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CNC(OCC)=O
|
Name
|
|
Quantity
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0.77 g
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Type
|
reactant
|
Smiles
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P(=O)(Cl)(Cl)Cl
|
Name
|
|
Quantity
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6 mL
|
Type
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solvent
|
Smiles
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C(CCl)Cl
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Type
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CUSTOM
|
Details
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under stirring for twenty hours
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the reaction mixture was refluxed
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Type
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ADDITION
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Details
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It was poured onto ice-cold water
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Type
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CUSTOM
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Details
|
The organic layer separated
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Type
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EXTRACTION
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Details
|
aqueous layer was extracted with dichloroethane
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Type
|
WASH
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Details
|
The combined organic layer was washed with water
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried (Na2SO4)
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Type
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DISTILLATION
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Details
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distilled
|
Type
|
CUSTOM
|
Details
|
to give liquid residue, which
|
Type
|
DISTILLATION
|
Details
|
was further purified by distillation
|
Name
|
|
Type
|
product
|
Smiles
|
CNC(OCCCC)=O
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |